Pararosaniline acetate
Description
Historical Context and Significance of Triphenylmethane (B1682552) Dyes in Scientific Inquiry
The journey of triphenylmethane dyes began in the mid-19th century, marking a significant era in the development of synthetic organic chemistry. The first of these dyes, fuchsine, was synthesized in 1859 by the French chemist François-Emmanuel Verguin, who produced the rose-colored dye by reacting aniline (B41778) with stannic chloride. britannica.com This discovery was a pivotal moment, launching the second phase of the synthetic dye industry. britannica.com
Triphenylmethane dyes are characterized by their molecular structure based on the hydrocarbon triphenylmethane. britannica.comwikipedia.org They are known for their brilliant and intense colors, spanning a range of reds, violets, blues, and greens. britannica.com The chemical structures of these dyes, including the discovery that the methyl carbon of p-toluidine (B81030) becomes the central carbon atom bonded to three aryl groups in fuchsine, were established in 1878 by German chemist Emil Fischer. britannica.com
Initially, the primary application of these dyes was in the textile industry. britannica.com However, their significance in scientific inquiry soon became apparent. Their intense color and ability to bind to various substrates made them invaluable tools. For instance, many triphenylmethane dyes exhibit pH-indicating properties, changing color in response to acidic or basic conditions. wikipedia.org Furthermore, their utility extended to biological staining, a practice noted by the German medical scientist Paul Ehrlich, who used methylene (B1212753) blue for this purpose. britannica.com Despite their poor resistance to light and chemical bleaches, their brilliance and specific binding properties secured their place in various scientific applications, including copying papers and printing inks. britannica.com
Pararosaniline Acetate (B1210297) as a Distinct Member of the Basic Fuchsin Family
Basic Fuchsin is not a single chemical entity but rather a mixture of several triphenylmethane dyes. Pararosaniline is a primary constituent of this mixture, alongside other related compounds like rosaniline, magenta II, and new fuchsin. nih.gov Pararosaniline acetate is specifically the acetate salt of pararosaniline. cymitquimica.com It is often considered the pure, principal component of the Basic Fuchsin mixture. sigmaaldrich.comscientificlabs.com
The composition of Basic Fuchsin can vary, with some formulations being a mixture of this compound and pararosaniline hydrochloride. biocompare.comabcam.com Pararosaniline itself is distinguished from other fuchsin components by the absence of methyl groups on its aromatic rings. wikipedia.org This structural distinction is crucial for its chemical reactivity and specificity in certain applications. For instance, in the preparation of the Schiff reagent for the detection of aldehydes, pararosaniline is a key ingredient, whereas other fuchsin variants may not yield comparable results. wikipedia.org Therefore, while part of the broader Basic Fuchsin family, this compound is a distinct and purified chemical compound with specific properties and applications.
Overview of Key Academic Research Domains Involving this compound
This compound's unique chemical properties have established its role in several key areas of academic research.
Biological Staining: In the fields of histology and microbiology, this compound is widely used as a stain to enhance the visibility of cellular structures under a microscope. indiamart.comchemimpex.com Its strong affinity for certain cellular components provides the necessary contrast for detailed microscopic examination. indiamart.com It is a fundamental component of the Schiff reagent, which is central to two important staining techniques:
The Feulgen stain: This method is used for the specific cytochemical demonstration of DNA in cell nuclei.
The Periodic Acid-Schiff (PAS) stain: This technique is employed to detect polysaccharides, such as glycogen, and other macromolecules with adjacent hydroxyl groups in tissues. biocompare.com
The mechanism of the Schiff reagent involves the reaction of pararosaniline with sulfur dioxide to form a colorless adduct. This adduct then reacts with aldehydes present in the tissue (generated by prior chemical treatment, such as acid hydrolysis in the Feulgen stain or periodic acid oxidation in the PAS stain) to produce a characteristic magenta color. wikipedia.orgcdnsciencepub.com
Analytical Chemistry: this compound is also a valuable reagent in analytical chemistry, particularly for spectrophotometric analysis. chemimpex.com One of its most notable applications is in the determination of sulfur dioxide in the atmosphere. The pararosaniline method for SO2 detection involves the reaction of sulfur dioxide with the dye in the presence of formaldehyde (B43269) to form a colored product whose absorbance can be measured. researchgate.net This technique has been refined over the years to improve its sensitivity and reduce interferences. researchgate.net Beyond this, it has been used in the determination of other substances like bromates and ozone. researchgate.net
Biochemical and Molecular Research: In more specialized biochemical research, this compound has been identified as a reversible, linear inhibitor of the enzyme horse butyrylcholinesterase (BChE). sigmaaldrich.comsigmaaldrich.comscientificlabs.comchemsrc.comchemicalbook.com This inhibitory action allows researchers to study the function and structure of this enzyme.
More recently, research has explored the effects of pararosaniline on fundamental cellular processes. A 2023 study identified pararosaniline hydrochloride as a potent modifier of RNA splicing in the model organism Caenorhabditis elegans. researchgate.net The study found that pararosaniline exposure altered the expression of key RNA splicing regulator genes and activated the oxidative stress response. researchgate.net Such research highlights the potential of using compounds like pararosaniline to probe complex biological pathways.
Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6035-94-5 | cymitquimica.comsigmaaldrich.comesslabshop.com |
| Molecular Formula | C₁₉H₁₇N₃ · C₂H₄O₂ | cymitquimica.comsigmaaldrich.com |
| Molecular Weight | 347.41 g/mol | sigmaaldrich.com |
| Appearance | Crystalline solid | cymitquimica.comesslabshop.com |
| Color | Green as a solid, Magenta in solution | esslabshop.comcalpaclab.comspectrumchemical.com |
| Melting Point | 203 °C (decomposes) | sigmaaldrich.comscientificlabs.com |
| Solubility | Soluble in water. 0.1% in 95% ethanol. | cymitquimica.comsigmaaldrich.comscientificlabs.com |
| Maximum Absorption (λmax) | 545 nm | sigmaaldrich.comscientificlabs.com |
| Colour Index Number | 42500 | sigmaaldrich.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[4-[bis(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]azanium;acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3.C2H4O2/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15;1-2(3)4/h1-12,20H,21-22H2;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXIVOYGLPFDCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].C1=CC(=[NH2+])C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064088 | |
| Record name | Bis(p-aminophenyl)-4-methylenecyclohexa-2,5-dienylideneammonium acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6035-94-5 | |
| Record name | Pararosaniline acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6035-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(p-aminophenyl)-4-methylenecyclohexa-2,5-dienylideneammonium acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(p-aminophenyl)-4-methylenecyclohexa-2,5-dienylideneammonium acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Synthesis and Advanced Structural Modifications of Pararosaniline Acetate
Synthetic Pathways to Pararosaniline Acetate (B1210297) and Related Chromogens
The formation of the pararosaniline chromophore and its subsequent conversion to the acetate salt involve distinct, well-established chemical procedures. The synthesis is built upon classic condensation chemistry, followed by a standard acid-base reaction to yield the desired salt.
The fundamental structure of pararosaniline is a triarylmethane dye. Its synthesis is primarily achieved through condensation reactions, which involve the joining of two or more molecules with the elimination of a small molecule, such as water. wikipedia.orglibretexts.org The most common industrial method for producing the pararosaniline core involves the condensation of one molecule of 4,4'-bis(aminophenyl)methane with aniline (B41778) in the presence of an oxidizing agent. wikipedia.org An alternative and more direct laboratory-scale synthesis involves the condensation of aniline with p-aminobenzaldehyde. wikipedia.org
These reactions create the central sp²-hybridized carbon atom that connects the three aromatic rings, forming the characteristic conjugated system responsible for the dye's intense color. The reaction mechanism typically proceeds under acidic conditions, which facilitate the electrophilic attack on the electron-rich aniline rings. wikipedia.org The final product of this stage is the free base of pararosaniline, a carbinol, which is often isolated before conversion to its various salt forms. prepchem.com
Pararosaniline acetate is commercially available and is noted to be more soluble in water than the more common hydrochloride salt. researchgate.net The derivation of the acetate salt is a straightforward acid-base reaction. The pararosaniline free base, containing basic amino groups, is reacted with acetic acid. The acid protonates one of the amino groups, forming the acetate salt, which can then be isolated.
Purification is critical to ensure the quality and performance of the dye, especially for analytical and histochemical applications. Purity can be assessed spectrophotometrically. A standard method involves preparing a buffered solution of the dye with a 0.1 M sodium acetate-acetic acid buffer and measuring its absorbance. alaska.goveuropa.eu The dye must exhibit a maximum absorbance at a wavelength of 540 nm under these conditions. alaska.gov If the purity falls below a required standard (e.g., 95%), purification is necessary. europa.eu Methods such as recrystallization from appropriate solvents or extraction can be employed to remove impurities, which may include residual aniline or other reaction side-products. prepchem.comeuropa.eu
| Parameter | Method/Specification | Source |
| Purity Assay | Spectrophotometry | alaska.gov |
| Assay Buffer | 0.1 M Sodium Acetate-Acetic Acid | alaska.goveuropa.eu |
| Wavelength of Max. Absorbance (λmax) | 540 nm | alaska.gov |
| Purification Technique | Recrystallization, Solvent Extraction | prepchem.comeuropa.eu |
Design and Synthesis of Novel this compound Derivatives
The three primary amino groups on the pararosaniline molecule are key functional handles for chemical modification. researchgate.net These sites allow for the synthesis of a diverse range of derivatives with altered physical and chemical properties, including solubility, color, and reactivity.
The amino groups of pararosaniline can be readily functionalized through various organic reactions. A notable strategy involves the direct coupling of the amino groups with fatty acid chlorides to form amides. researchgate.netmdpi.com This modification has been used to synthesize amphiphilic dyes, which possess both hydrophilic (the polar pararosaniline core) and hydrophobic (the long fatty acid chains) properties. mdpi.comconicet.gov.ar
In a typical one-pot procedure, pararosaniline is reacted with a fatty acid chloride (e.g., derived from sunflower oil) in the presence of a base catalyst like potassium hydroxide (B78521) (KOH). researchgate.net This reaction, proceeding at room temperature, attaches long hydrocarbon chains to the dye's structure via stable amide linkages. mdpi.com The resulting functionalized pararosaniline exhibits enhanced solubility in non-polar systems, a significant change from the parent compound which is primarily soluble in polar solvents. researchgate.net
| Property | Pararosaniline (Parent) | Functionalized Pararosaniline (Amide Derivative) | Source |
| Key Functional Group | Primary Amine (-NH₂) | Amide (-NH-C=O) | researchgate.netmdpi.com |
| Solubility Profile | Soluble in water and polar solvents | Soluble in both water and non-polar systems | researchgate.net |
| Synthesis Condition | N/A | Room temperature, basic catalyst | researchgate.net |
| Resulting Property | Hydrophilic | Amphiphilic | mdpi.com |
A critically important derivative of pararosaniline for research, particularly in enzyme histochemistry, is hexazonium pararosaniline. researchgate.net This reagent is not stable and must be prepared fresh before use. sigmaaldrich.com The preparation involves the reaction of one mole of pararosaniline with three moles of nitrous acid (HNO₂). researchgate.net The nitrous acid is typically generated in situ by mixing a solution of pararosaniline (as the acetate or chloride salt) with an equal volume of a freshly prepared sodium nitrite (B80452) solution. researchgate.netmakhillpublications.co
The reaction results in the diazotization of all three primary amino groups on the pararosaniline molecule, forming a tris-diazonium cation. researchgate.net This "hexazotized" derivative is a potent coupling reagent. In histochemical staining, it reacts instantly with molecules like naphthol, which are released by enzymatic activity at specific sites in a tissue sample. This coupling reaction forms a highly colored, insoluble azo dye, precisely marking the location of enzyme activity. researchgate.net
The properties of pararosaniline derivatives are heavily influenced by steric and electronic effects introduced by new functional groups. mdpi.comrsc.org Steric effects arise from the physical bulk of substituents, which can force the three phenyl rings out of planarity. researchgate.net This twisting of the molecular structure can disrupt the π-orbital overlap of the conjugated system, leading to changes in the dye's absorption spectrum and, consequently, its color. dtu.dk
Electronic effects involve the alteration of electron density within the chromophore. Attaching electron-withdrawing groups (e.g., nitro groups) or electron-donating groups (e.g., alkyl groups) to the aromatic rings or the amino nitrogens can significantly impact the energy levels of the molecular orbitals. mdpi.com These modifications can shift the maximum absorbance wavelength (λmax), fine-tuning the color of the dye. For instance, enhancing electron delocalization can shift the color towards longer wavelengths (a bathochromic shift). The interplay between these steric and electronic factors is a key consideration in the rational design of novel pararosaniline-based dyes with specific spectral and chemical properties. mdpi.comnih.gov
Theoretical Considerations in this compound Chemical Design
Theoretical considerations are paramount in the strategic design and modification of this compound for various applications, particularly in the development of advanced chromophores. By understanding the fundamental principles that govern its chemical behavior, scientists can tailor its structure to achieve desired properties. This involves a deep dive into the relationship between its molecular architecture and its function as a dye, as well as the use of powerful computational tools to predict its behavior at a molecular level.
Structure-Activity Relationships in Chromophore Development
The color and functionality of pararosaniline, a triarylmethane dye, are intrinsically linked to its molecular structure. evidentscientific.com Pararosaniline is a primary component of basic fuchsin and its properties as a chromophore are dictated by the electronic characteristics of its triphenylmethane (B1682552) framework. wikipedia.orgchemicalbook.comsigmaaldrich.com The structure-activity relationship (SAR) for this class of dyes revolves around the central carbon atom and the three attached aminophenyl rings.
The core chromophore's properties can be significantly altered by modifying the amino substituents. A study comparing pararosaniline with other triphenylmethane dyes, such as malachite green and crystal violet, revealed the importance of the N-alkyl groups on the dye's spectroscopic properties and interaction capabilities. nih.gov Pararosaniline itself features unsubstituted primary amino groups (-NH2). In contrast, derivatives like crystal violet possess N,N-dimethylamino groups. These alkyl groups act as electron-donating groups, which can influence the electron distribution across the conjugated system, thereby shifting the wavelength of maximum absorption (λmax) and altering the color of the dye. nih.gov For instance, studies have shown that for complexation with certain biological molecules, the presence of three N,N-dialkylamino substituents is required, a feature absent in pararosaniline, which did not show significant spectral changes or fluorescence enhancement upon mixing with certain trimers. nih.gov
Further structural modifications aim to introduce new functionalities. Research has been conducted on the synthesis of functionalized pararosaniline to create amphiphilic (soluble in both polar and non-polar environments) dyes. mdpi.comresearchgate.net This is achieved by reacting the amino groups of pararosaniline with molecules like fatty acid chlorides, which attaches long hydrocarbon chains to the chromophore. researchgate.net This modification drastically changes the dye's solubility and interaction with different media without necessarily destroying its colorimetric properties. researchgate.net The ability to fine-tune these characteristics through targeted synthesis is a key aspect of chromophore development based on the pararosaniline scaffold.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₇N₃ · C₂H₄O₂ | sigmaaldrich.commendelchemicals.com |
| Molecular Weight | 347.41 g/mol | sigmaaldrich.commendelchemicals.com |
| CAS Number | 6035-94-5 | chemicalbook.comsigmaaldrich.commendelchemicals.com |
| Melting Point | 203 °C (decomposition) | sigmaaldrich.com |
| λmax | 545 nm | sigmaaldrich.com |
| Molar Extinction Coefficient (ε) | ≥78000 at 543-549 nm | sigmaaldrich.com |
| Solubility | 0.1% in 95% ethanol | sigmaaldrich.com |
Computational Modeling of Molecular Interactions and Reactivity
Computational chemistry provides powerful tools for investigating the properties of this compound at the molecular level. Techniques such as Density Functional Theory (DFT) and molecular docking simulations are employed to predict molecular structure, vibrational frequencies, and electronic properties, offering insights that complement experimental findings. beilstein-journals.org
Theoretical calculations have been successfully used to analyze the structure of 4,4′-diaminotriarylmethanes, the class of compounds to which pararosaniline belongs. beilstein-journals.org Such studies, often using methods like HF/6-31G* and B3LYP/6-31G*, help in understanding the geometry of the molecule, including bond lengths and angles, and in assigning vibrational spectra (e.g., FTIR). beilstein-journals.org This foundational understanding of the molecule's stable conformation and electronic ground state is crucial for predicting its reactivity.
Furthermore, computational modeling is instrumental in studying how pararosaniline and its derivatives interact with other molecules, including biological targets. nih.gov Molecular docking and modeling have been used to build working models of the complex formed between triphenylmethane dyes and protein assemblies. nih.govresearchgate.net These models can elucidate the specific binding modes, revealing, for example, that the dye might be sandwiched between two molecules, interacting through aromatic surfaces. nih.gov By simulating these interactions, researchers can understand the forces at play, such as van der Waals forces and electrostatic interactions, which are critical for molecular recognition. This predictive capability is invaluable for designing new dye-based sensors or probes with high specificity and affinity for a particular target. The use of response surface methodology (RSM), a collection of statistical and mathematical techniques, has also been applied to optimize the conditions for reactions involving pararosaniline, demonstrating the synergy between computational analysis and experimental design. researchgate.net
Spectroscopic and Physico Chemical Principles of Pararosaniline Acetate
Optical Absorption Characteristics and Chromophoric Behavior
The vibrant color of pararosaniline acetate (B1210297) is a direct result of its chromophoric nature. The extensive π-electron system across the triphenylmethane (B1682552) structure allows for the absorption of light in the visible spectrum, which is attributable to the conjugated quinonoid chromophore of the dye ion. dtu.dkpubcompare.ai
The optical absorption of pararosaniline acetate is highly sensitive to its chemical environment, a phenomenon known as solvatochromism. The position of the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε) vary with the polarity and nature of the solvent. This is because the solvent can alter the energy difference between the ground state and the excited state of the dye molecule. researchgate.netuclan.ac.uk
In an aqueous solution, the optical absorption spectrum for the related pararosaniline hydrochloride shows a maximum absorption band at approximately 546 nm. nih.gov When dissolved in 1-butanol, this shifts to 560 nm. nih.gov For this compound specifically, the λmax in a 1:1 ethanol:water mixture is observed between 543-549 nm. sigmaaldrich.com The molar extinction coefficient in this solvent system is significant, indicating strong absorption, with a value of ≥78,000 L·mol⁻¹·cm⁻¹. sigmaaldrich.com These variations highlight the influence of solute-solvent interactions on the electronic structure of the chromophore.
| Solvent System | Absorption Maxima (λmax) | Molar Extinction Coefficient (ε) | Reference |
| Ethanol:Water (1:1) | 543-549 nm | ≥78,000 L·mol⁻¹·cm⁻¹ | sigmaaldrich.com |
| Aqueous Solution | ~546 nm | Not specified | nih.gov |
| 1-Butanol | 560 nm | Not specified | nih.gov |
*Data for Pararosaniline Hydrochloride, a closely related salt.
Beyond absorption, this compound exhibits fluorescence, classifying it as a fluorochrome. nih.gov The process begins when the molecule absorbs a photon, promoting an electron to an excited state. Fluorescence occurs when this electron returns to the ground state, releasing the excess energy as a photon of light. ucl.ac.uk Typically, the emitted light has a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift. ucl.ac.uk
The fluorescence of triphenylmethane dyes like pararosaniline can be highly dependent on their local environment and molecular interactions. For instance, complexation with other molecules, such as certain biological trimers, can induce a significant fluorescence emission where little existed before. nih.gov The mechanism involves the stabilization of the excited state or the formation of a new, fluorescent complex. The inherent structure and the potential for forming various resonance structures are key to its photophysical behavior.
Chemical Reactivity and Stability in Research Environments
This compound is generally stable under recommended storage conditions but can be influenced by various environmental factors in research settings. scbt.com
The pH of the solution is a critical factor governing the chemical equilibrium and, consequently, the spectroscopic properties of pararosaniline. The molecule's amino groups can be protonated or deprotonated, leading to different ionic species coexisting in equilibrium. nih.gov This directly affects the dye's chromophore and its interaction with light.
In acidic to neutral solutions (pH range 3.0-6.4), pararosaniline exists predominantly as a cation, which is essential for its electrostatic interaction with anionic surfaces during adsorption processes. nih.gov The color intensity of related dyes is known to be sensitive to pH, often changing in alkaline conditions (pH > 6.0). rsc.org In the context of the Feulgen-Schiff reaction, the pH, along with sulfite (B76179) concentration, dictates the formation of different chromophoric adducts with varying absorption maxima (λmax near 510 nm, 540 nm, or 570 nm) and stabilities. nih.gov This demonstrates that pH shifts the equilibrium between different structural forms of the dye, each with unique spectroscopic characteristics.
The degradation of pararosaniline can be initiated through several pathways, particularly advanced oxidation processes (AOPs) like photocatalysis. In photocatalytic degradation, a semiconductor catalyst (e.g., Co²⁺-doped Fe₂O₃) is activated by light, generating highly reactive species such as hydroxyl radicals. researchgate.net These radicals then attack the dye molecule, leading to the breakdown of its complex structure. researchgate.net A proposed mechanism for a related dye involves the initial excitation of the dye molecule, followed by interaction with the catalyst to initiate decomposition. ijcrt.org
The degradation often proceeds via the destruction of the conjugated system responsible for the color. mdpi.com Biological degradation by microorganisms can also occur. For analogous dyes like crystal violet, this involves a multistep process initiated by enzymatic cleavage, which breaks the molecule down into smaller, less toxic compounds. nih.gov
Interfacial Phenomena and Adsorption Mechanisms in Material Science Research
In material science, pararosaniline is frequently used as a model compound to study interfacial phenomena, particularly the adsorption of organic pollutants from aqueous solutions. The process involves the transfer of the dye molecule from the solution to the surface of an adsorbent material.
The mechanism of adsorption is predominantly chemical in nature (chemisorption), driven by electrostatic interactions between the cationic form of the pararosaniline dye and negatively charged functional groups on the adsorbent's surface. nih.gov The efficiency of this process is highly dependent on pH, which affects both the charge of the dye and the surface charge of the adsorbent. nih.govrsc.org
Kinetic studies of pararosaniline adsorption onto various materials consistently show that the process is well-described by the pseudo-second-order kinetic model. nih.govrsc.orgacs.org This model suggests that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons. Equilibrium data are often fitted to isotherm models like the Langmuir or Freundlich isotherms to determine the maximum adsorption capacity (q_max) of the material. rsc.orgacs.orgbohrium.com Research has explored a wide range of adsorbents, from synthetic resins to natural biomaterials, with some demonstrating exceptionally high uptake capacities. nih.govacs.org
| Adsorbent Material | Kinetic Model | Isotherm Model | Max. Adsorption Capacity (q_max) | Reference |
| Maleic acid/glycine (B1666218) resin | Pseudo-second-order | Elovich | 1534 mg/g | nih.govnih.gov |
| Carbazole-containing copolymers | Pseudo-second-order | Langmuir, Freundlich | 483.09 mg/g | acs.org |
| MgO-doped PbFe₂O₄ | Pseudo-first-order | Langmuir | 333.33 mg/g | bohrium.com |
| Euryale ferox seed shell | Pseudo-second-order | Freundlich | 19.48 mg/g | rsc.org |
Molecular and Cellular Mechanisms of Interaction
Binding Interactions with Biological Macromolecules
Pararosaniline's charged and aromatic structure facilitates its association with key biological polymers, including nucleic acids and proteins. These binding events are foundational to its use as a biological stain and its effects on cellular function.
Pararosaniline exhibits a notable affinity for nucleic acids, a property leveraged in various staining techniques. As a synthetic basic dye, it binds to acidic structures within the cell, particularly the phosphate (B84403) backbone of DNA and RNA, resulting in an intense red stain. researchgate.net
A significant molecular interaction involves its role in the Feulgen-Schiff reaction, a classic method for DNA visualization. In this procedure, acid hydrolysis of DNA creates apurinic acid, exposing aldehyde groups. Pararosaniline, as part of the Schiff reagent, reacts with these aldehyde groups, forming a stable magenta-colored product, thereby specifically labeling DNA. nih.gov
Recent research has also identified pararosaniline as a potent modifier of RNA metabolism. medchemexpress.com Studies in the nematode Caenorhabditis elegans have shown that pararosaniline hydrochloride can significantly alter RNA splicing. nih.govresearchgate.net This interaction is not merely a simple binding event but involves the modulation of the expression of key genes that regulate the splicing machinery. nih.govresearchgate.net Specifically, exposure to pararosaniline leads to the upregulation of rbm-17, a gene predicted to encode an RNA-binding protein within the spliceosome, and the downregulation of snr-2, which encodes a core spliceosomal small nuclear ribonucleoprotein. nih.gov
Pararosaniline's interaction with proteins is fundamental to its function as a general biological stain. researchgate.net The binding mechanism can involve electrostatic interactions with acidic amino acid residues. Competition for binding sites can occur; for instance, the amino groups of histones can compete with pararosaniline's amino groups for aldehyde groups on other molecules. nih.gov
The interaction is also exploited in specific analytical contexts. For example, the Schiff's reagent, containing pararosaniline, is used to confirm the presence of functional aldehyde groups on oxidized proteins. In a study comparing oxidized avidin (B1170675) and ovalbumin, pararosaniline was used to demonstrate the successful introduction of aldehydes onto oxidized ovalbumin through the formation of Schiff's bases, which was confirmed via chromatography. plos.org
Enzyme Modulation and Inhibition Mechanisms
Pararosaniline acetate (B1210297) is not only a staining agent but also an active modulator of enzyme function. It is characterized as a direct inhibitor of certain enzymes and serves as a critical reagent in the histochemical detection of others.
Pararosaniline acetate is recognized as a reversible and linear inhibitor of butyrylcholinesterase (BChE), an enzyme involved in hydrolyzing choline (B1196258) esters. chemsrc.comsigmaaldrich.comsigmaaldrich.com This inhibitory action is a key biochemical property of the compound. sigmaaldrich.comsigmaaldrich.com BChE inhibitors are a subject of significant research interest, particularly for their potential therapeutic applications in conditions like Alzheimer's disease, where modulation of cholinergic activity is a therapeutic goal. nih.gov While many compounds inhibit both acetylcholinesterase (AChE) and BChE, specific or preferential inhibitors are valuable tools for dissecting the distinct physiological roles of each enzyme. nih.gov
Table 1: Butyrylcholinesterase Inhibition by this compound
| Property | Description | Source(s) |
| Inhibitor | This compound | chemsrc.comsigmaaldrich.comsigmaaldrich.com |
| Target Enzyme | Butyrylcholinesterase (BChE) | chemsrc.comsigmaaldrich.comsigmaaldrich.com |
| Mechanism | Reversible, linear inhibition | chemsrc.comsigmaaldrich.comsigmaaldrich.com |
| Context | Component of basic fuchsin | sigmaaldrich.comsigmaaldrich.com |
In enzyme histochemistry, the primary role of pararosaniline is to act as a capture agent or coupler in azo dye methods. quizlet.comgoogle.com For this purpose, it is typically converted into a diazonium salt, most commonly hexazonium pararosaniline, by reaction with sodium nitrite (B80452). makhillpublications.conih.gov This reactive compound is crucial for visualizing the location of enzymatic activity within tissues.
The general mechanism involves a two-step process:
The target enzyme hydrolyzes a specific substrate, which is often a naphthol derivative.
The liberated naphthol product immediately couples with the hexazonium pararosaniline present in the incubation medium.
This coupling reaction forms a highly colored, insoluble azo dye that precipitates at the site of enzyme activity, providing a precise microscopic localization of the enzyme. researchgate.netnih.gov
Esterase: This method is widely used for detecting nonspecific esterases, such as α-naphthyl acetate esterase. nih.govtandfonline.com The enzyme cleaves α-naphthyl acetate, and the resulting α-naphthol couples with hexazonium pararosaniline to produce a distinct reddish-brown precipitate, allowing for the identification of cells like T-lymphocytes and macrophages. makhillpublications.conih.govnih.gov
Acetylcholinesterase: Hexazonium pararosaniline has been employed in methods to localize acetylcholinesterase activity, for example, at myoneural junctions. semanticscholar.orgresearchgate.net
Alkaline and Acid Phosphatase: The azo dye method is also standard for localizing phosphatases. nih.gov For acid phosphatase, a substrate like naphthol AS-BI phosphate is used. nih.govdntb.gov.ua The enzyme's activity releases the naphthol derivative, which then couples with hexazonium pararosaniline to form a visible precipitate, marking sites of lysosomal activity. quizlet.comresearchgate.net A similar principle applies to the detection of alkaline phosphatase. quizlet.comcas.cz
Table 2: Role of Pararosaniline in Enzyme Histochemistry
| Enzyme | Substrate Example | Pararosaniline Role | Outcome | Source(s) |
| α-Naphthyl Acetate Esterase | α-Naphthyl acetate | Coupler (as Hexazonium Pararosaniline) | Reddish-brown azo dye precipitate | makhillpublications.coresearchgate.netnih.gov |
| Acid Phosphatase | Naphthol AS-BI phosphate | Coupler (as Hexazonium Pararosaniline) | Red azo dye precipitate | quizlet.comnih.govdntb.gov.ua |
| Alkaline Phosphatase | Naphthyl phosphate derivative | Coupler (as Hexazonium Pararosaniline) | Insoluble azo dye precipitate | quizlet.comnih.govcas.cz |
| Acetylcholinesterase | Naphthyl acetate | Coupler (as Hexazonium Pararosaniline) | Localized colored precipitate | semanticscholar.org |
Modulation of Biological Processes at the Molecular Level
Beyond direct binding and enzyme inhibition, pararosaniline can modulate complex biological pathways. As identified in C. elegans, pararosaniline hydrochloride acts as a significant modifier of RNA splicing. medchemexpress.com This effect appears to be linked to the induction of cellular stress responses.
Gene expression analyses revealed that exposure to pararosaniline activates the oxidative stress response in C. elegans. nih.govresearchgate.net This is accompanied by changes in the expression of genes crucial for RNA metabolism. nih.govresearchgate.net The resulting disruption of normal RNA processing contributes to deleterious effects on the organism's development, reproduction, and aging. nih.govresearchgate.net Interestingly, these toxic effects related to aberrant splicing can be suppressed by the experimental inhibition of protein translation, suggesting a complex interplay between RNA processing, stress responses, and protein synthesis. nih.govresearchgate.net
Investigation of RNA Splicing Modification in Model Organisms
Recent research has identified pararosaniline as a significant modifier of RNA splicing, a critical process for generating mature messenger RNA (mRNA) from pre-mRNA transcripts. nih.govcore.ac.uk Aberrations in splicing fidelity are increasingly linked to various pathologies, making the study of environmental modifiers like pararosaniline particularly important. nih.govresearchgate.net
Investigations utilizing the model organism Caenorhabditis elegans have been pivotal in uncovering this activity. nih.gov A large-scale chemical screen of the U.S. EPA's ToxCast library was conducted using a C. elegans strain engineered with a fluorescent in vivo RNA splicing reporter. nih.govcore.ac.uk This reporter system allows for the identification of chemicals that disrupt normal splicing patterns. researchgate.net Through this high-throughput screening, pararosaniline hydrochloride was identified as a potent modifier of RNA splicing. nih.govresearchgate.net
Exposure to pararosaniline was found to induce several physiological and molecular changes in C. elegans:
Activation of Oxidative Stress: Gene expression analyses revealed that pararosaniline exposure leads to the upregulation of a wide array of genes involved in xenobiotic detoxification, indicating an induction of the oxidative stress response. nih.gov It is hypothesized that this impaired redox balance may be a mechanistic pathway through which pararosaniline influences RNA splicing. nih.gov
Altered Expression of Splicing Regulators: The compound was observed to alter the expression of key genes that regulate RNA metabolism. nih.gov A notable finding was the downregulation of the gene snr-2, which encodes a core protein component of the spliceosome, the cellular machinery responsible for RNA splicing. nih.gov The decreased expression of this essential building block is a potential direct mechanism for the observed splicing defects. nih.gov
Further investigation through a targeted RNA interference (RNAi) screen demonstrated that suppressing protein translation could counteract the effects of pararosaniline on the splicing reporter and offer protection against its long-term toxicity. nih.govresearchgate.net This suggests a complex interplay between protein synthesis, stress responses, and RNA splicing fidelity in the context of pararosaniline exposure.
Table 1: Summary of Research Findings on Pararosaniline's Effect on RNA Splicing in C. elegans
| Finding | Experimental Approach | Observed Effect | Proposed Mechanism | Citation(s) |
|---|---|---|---|---|
| Identification as Splicing Modifier | High-throughput chemical screen using a fluorescent in vivo splicing reporter. | Pararosaniline strongly altered the reporter signal, indicating disruption of RNA splicing fidelity. | Direct or indirect interference with the spliceosome machinery. | nih.gov, core.ac.uk |
| Induction of Oxidative Stress | Gene expression analysis (qPCR). | Upregulation of genes associated with the oxidative stress response. | Splicing alterations may occur as a consequence of impaired cellular redox balance. | nih.gov |
| Downregulation of Splicing Factors | Gene expression analysis (qPCR). | Decreased expression of the snr-2 gene, a core spliceosome component. | Reduced availability of essential spliceosome proteins leads to splicing errors. | nih.gov |
| Physiological Toxicity | Developmental, reproductive, and lifespan assays. | Deleterious effects on development, reproduction, and aging in C. elegans. | Disruption of normal gene expression through aberrant splicing contributes to systemic toxicity. | nih.gov, researchgate.net |
| Suppression by Translation Inhibition | Targeted RNAi screen. | Inhibiting protein translation reversed the splicing reporter phenotype and protected against toxicity. | Reveals a genetic link between protein synthesis pathways and sensitivity to splicing modifiers. | nih.gov, researchgate.net |
Interaction with Metal Ions and Complex Formation
This compound's chemical structure allows for significant interactions with metal ions, leading to the formation of coordination complexes. This process is primarily mediated by the acetate anion and the functional groups on the pararosaniline cation. The formation of such complexes can alter the physicochemical properties of both the dye and the metal ion.
The acetate ion itself is an effective ligand for a wide range of metal ions. nih.govnih.gov It can coordinate with metal ions in different modes, most commonly as a monodentate ligand (binding through one oxygen atom) or a bidentate ligand (binding through both oxygen atoms). nih.gov The preferred binding mode and the stability of the resulting metal-acetate complex are influenced by the specific metal ion and the surrounding chemical environment. nih.govnih.gov For instance, studies on tetrapyrrole systems have shown that acetate ions can bind strongly to a central magnesium ion, displacing other ligands and deforming the macrocycle ring, which in turn facilitates the interaction with an incoming copper(II) complex. nih.gov
The presence of the pararosaniline molecule can enhance this complexation. Research suggests that the formation of a complex between metal ions and a pararosaniline derivative is favored over complex formation with free acetate ions alone. cnr.it This indicates a cooperative interaction where the larger dye structure plays a role in stabilizing the metal complex.
The ability of pararosaniline and similar dyes to form complexes with metal ions is the basis for various applications, including the development of optical sensors for metal ion detection. dntb.gov.ua The formation of a metal-dye complex often results in a distinct color change, which can be measured spectrophotometrically. pharmaguideline.com Furthermore, the principle of using metal ions to mediate the assembly of complexes is being explored for advanced drug delivery systems. nih.gov In these systems, metal ions act as linkers between a drug molecule and a carrier, allowing for high drug loading and controlled, sustained release. nih.gov The stability of these complexes can be pH-sensitive, enabling 'smart' release in response to local environmental changes, such as tissue acidosis at a site of pathology. nih.gov
Table 2: Preferred Acetate Binding Modes with Various Divalent Metal Ions
| Metal Ion | Predominant Binding Fashion | Note | Citation(s) |
|---|---|---|---|
| Nickel (Ni(II)) | Monodentate | The complex is almost exclusively in the monodentate form. | nih.gov |
| Copper (Cu(II)) | Bidentate to Monodentate | Exhibits a change from bidentate to monodentate coordination depending on the computational water model used, suggesting sensitivity to the local environment. | nih.gov |
| Zinc (Zn(II)) | Monodentate | Primarily forms monodentate complexes. | nih.gov |
| Cobalt (Co(II)) | Monodentate | Primarily forms monodentate complexes. | nih.gov |
| Iron (Fe(II)) | Monodentate | Primarily forms monodentate complexes. | nih.gov |
| Magnesium (Mg(II)) | Bidentate | Shows a preference for the bidentate binding mode. | nih.gov |
Advanced Analytical Methodologies and Reagent Development Using Pararosaniline Acetate
Spectrophotometric and Colorimetric Quantification Techniques
The intense color changes that pararosaniline acetate (B1210297) undergoes in specific chemical reactions make it an ideal candidate for spectrophotometric and colorimetric analyses. These methods are valued for their sensitivity and are widely applied in the determination of various analytes.
Determination of Sulfur Dioxide in Environmental and Food Matrices
A prominent application of pararosaniline is in the quantification of sulfur dioxide (SO₂), particularly in ambient air. The most well-established method is the West and Gaeke method, which has been adopted as a reference method by the U.S. Environmental Protection Agency (EPA). cornell.eduepa.govegyankosh.ac.in In this technique, a measured volume of air is passed through a solution of potassium tetrachloromercurate (TCM), which captures the SO₂ to form a stable dichlorosulfitomercurate complex. cornell.eduepa.govegyankosh.ac.in This complex then reacts with pararosaniline and formaldehyde (B43269) to produce a vibrantly colored pararosaniline methyl sulfonic acid. cornell.eduepa.gov The intensity of this color, measured spectrophotometrically at 548 nm, is directly proportional to the concentration of SO₂ in the original air sample. cornell.edu This method is applicable for sampling periods ranging from 30 minutes to 24 hours and can detect SO₂ concentrations from 25 to 1050 µg/m³. epa.gov
Modifications to this method have been developed to enhance its performance and address certain limitations. For instance, a solid-phase spectrophotometric method involves trapping gaseous SO₂ with morpholine (B109124) to form an adduct. This adduct then reacts with pararosaniline and formaldehyde, and the resulting colored product is sorbed onto a resin. Measuring the absorbance of the resin phase allows for the determination of SO₂ in the parts-per-billion range. psu.edu Another refinement utilizes a nontoxic formaldehyde absorber solution, which is less prone to oxidative degradation compared to TCM solutions. tandfonline.com
The pararosaniline method's reliability has been demonstrated in various studies, including its use in monitoring SO₂ levels in fumigation chambers for environmental research and its comparison with other spectrophotometric methods. rsc.orgresearchgate.net
Table 1: Key Parameters of the Pararosaniline Method for SO₂ Determination
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance | 548 nm | cornell.edu |
| Lower Limit of Detection | 0.75 µg SO₂ in 10 mL TCM | cornell.edu |
| Concentration Range | 25 to 1050 µg/m³ | epa.gov |
| Stability of Dichlorosulfitomercurate Complex | Resists air oxidation | cornell.edu |
Formaldehyde Detection and Quantification Methodologies
Pararosaniline is also a key reagent in the sensitive detection and quantification of formaldehyde. The underlying principle involves the reaction of formaldehyde with acidic pararosaniline and sulfite (B76179) to form a distinct purple chromophore. epa.gov The intensity of this purple color, measured spectrophotometrically, provides an accurate measure of the formaldehyde concentration. epa.gov This method is applicable to the determination of formaldehyde in various matrices, including stationary source emissions from industries like mineral wool and wool fiberglass manufacturing. epa.gov
Innovations in this area include the development of portable and rapid colorimetric sensor strips. These sensors utilize pararosaniline immobilized on electrospun cellulose (B213188) nanofibrous membranes. researchgate.net Upon exposure to formaldehyde, the strips undergo a visible color change from light pink to purple, enabling a quick, on-site assessment of formaldehyde levels. researchgate.net These sensor strips have demonstrated a low detection limit of 0.06 mg/m³ and a short response time of 15 minutes, making them suitable for resource-limited settings. researchgate.net
Further research has explored immobilizing pararosaniline on different cation-exchange resins, such as cellulose phosphate (B84403), to create optical sensors for formaldehyde. psu.edu These systems can respond to formaldehyde without the need for sulfite, simplifying the analytical procedure. psu.edu
Table 2: Performance of a Pararosaniline-Based Colorimetric Sensor for Formaldehyde
| Parameter | Value | Reference |
| Detection Limit (Naked Eye) | 0.06 mg/m³ | researchgate.net |
| Linear Range | 0.12 to 6 mg/m³ | researchgate.net |
| Response Time | 15 minutes | researchgate.net |
| Color Transition | Light pink to purple | researchgate.net |
Extractive Spectrophotometric Methods for Trace Hydrogen Sulfide (B99878)
A sensitive extractive spectrophotometric method has been developed for the determination of trace amounts of hydrogen sulfide (H₂S) using pararosaniline. In this method, H₂S is first trapped in a zinc acetate solution. The fixed sulfide then reacts with iodate (B108269) in an acidic medium containing an excess of chloride, leading to the formation of iodine monochloride (ICl), which is stabilized as the ICl₂⁻ ion. This species forms an ion pair with the pararosaniline cation, and the resulting complex is extracted into an organic solvent like isopentyl alcohol. oup.comoup.com The absorbance of the extracted colored product is then measured. This method is highly sensitive, with a molar absorption coefficient of 1.8 x 10⁴ L mol⁻¹ cm⁻¹ and is capable of determining H₂S levels as low as 0.2 µg. oup.comoup.com The color of the extracted complex is stable for up to 72 hours. oup.com
Chromatographic Separation and Identification Methodologies
Pararosaniline acetate and its related compounds are also analyzed and utilized in various chromatographic techniques for separation and identification purposes.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of pararosaniline and other triarylmethane dyes. sielc.comsielc.com Mixed-mode stationary phase columns, such as Primesep 100, have been successfully employed for the separation and retention of pararosaniline, Crystal Violet, and Crystal Violet Lactone. sielc.com An isocratic analytical method using a mobile phase of water, acetonitrile, and a sulfuric acid buffer allows for the detection of these dyes in the UV-Vis range at 540 nm, 590 nm, and 200 nm. sielc.com
HPLC methods have also been developed to determine pararosaniline hydrochloride in workplace air, providing a means to assess occupational exposure. researchgate.net This method involves adsorbing the dye from the air onto a polypropylene (B1209903) filter, eluting it with methanol, and analyzing the solution using HPLC with a diode array detector at a wavelength of 544 nm. researchgate.net The limit of detection for this method is 0.17 ng/mL. researchgate.net Furthermore, HPLC has been used to analyze basic colorants like pararosaniline in various processed foods, with detection limits as low as 0.0125 µg/g. researchgate.net
Thin-Layer Chromatography (TLC) in Dye Mixture Analysis
Thin-Layer Chromatography (TLC) is a valuable and straightforward technique for the separation and analysis of dye mixtures, including those containing pararosaniline. flinnsci.ca The purity of pararosaniline and other triarylmethane dyes can be assessed using TLC on silica (B1680970) gel plates with a mobile phase such as methanol-acetic acid (95:5, v/v). google.com TLC is also used to analyze the reaction products of related dyes like Crystal Violet, allowing for the identification of demethylated derivatives, including various forms of pararosaniline. researchgate.net
The separation in TLC is based on the differential partitioning of the dye components between the stationary phase (e.g., silica gel) and the mobile phase. libretexts.org The choice of the developing solvent is crucial for achieving good separation. libretexts.org For instance, a mixture of propanol, water, and glacial acetic acid can be used to separate different methylated forms of pararosaniline. researchgate.net
Sensor-Based Detection Systems and Optical Chemical Sensors
This compound's distinct colorimetric properties upon reaction with specific analytes have made it a valuable component in the development of sensor-based detection systems. These systems, particularly optical chemical sensors, offer a simple, rapid, and often portable alternative to traditional laboratory-based analytical methods. The principle behind these sensors typically involves the immobilization of pararosaniline onto a solid support or within a matrix. The subsequent interaction of this immobilized reagent with the target analyte induces a measurable change in the optical properties of the sensor, such as color or reflectance, which can be correlated to the analyte's concentration.
Development of Sol-Gel Matrix Sensors for Analytical Applications
The sol-gel process has emerged as a highly effective method for creating porous glass-like matrices at room temperature, ideal for entrapping sensitive chemical reagents like pararosaniline. mdpi.com These sol-gel matrices are chemically and physically stable, optically transparent, and provide a protective environment for the immobilized indicator. mdpi.com This methodology has been successfully applied to develop optical chemical sensors for various analytical applications, most notably for the detection of formaldehyde in food and environmental samples. scirp.orgresearchgate.net
In a typical application, pararosaniline is immobilized within a tetraethyl orthosilicate (B98303) (TEOS) based sol-gel matrix. scirp.orgresearchgate.netresearchgate.net When a sample containing formaldehyde comes into contact with the sensor, the pararosaniline reacts with the formaldehyde, causing a distinct color change, often from purple to yellow. scirp.orgresearchgate.net This change in the optical signal can be measured quantitatively using a spectrophotometer or even visually for qualitative screening. mdpi.comscirp.org Research has focused on optimizing these sensors by studying parameters such as pH, response time, and reagent concentration to enhance sensitivity, linearity, and detection limits. scirp.orgresearchgate.netscirp.org These sol-gel based sensors are often reusable and can be regenerated, for instance, by using an acid solution. scirp.orgresearchgate.net
Key research findings have demonstrated the practical utility of these sensors. For example, a sensor developed for detecting formaldehyde in food samples showed a rapid response time and a wide linear range, making it suitable for on-site analysis. scirp.orgresearchgate.netscirp.org Another approach involved immobilizing pararosaniline onto cation-exchange resins like cellulose phosphate, which responded to formaldehyde by changing reflectance without the need for additional reagents like sulfite. psu.edu
Table 1: Performance Characteristics of Pararosaniline-Based Sol-Gel Sensors for Formaldehyde Detection
| Parameter | Reported Value / Range | Reference |
| Analyte | Formaldehyde | scirp.org, researchgate.net |
| Matrix | Sol-Gel (TEOS) | scirp.org, researchgate.net |
| Wavelength (λmax) | 576.42 nm | scirp.org, researchgate.net |
| Linear Range | 0 - 100 ppm | scirp.org, researchgate.net |
| Limit of Detection (LOD) | 0.504 ppm | scirp.org, researchgate.net |
| Limit of Quantification (LOQ) | 1.680 ppm | scirp.org, researchgate.net |
| Optimal pH | 4 | scirp.org, researchgate.net |
| Response Time | 150 seconds (at 2 ppm) | scirp.org, researchgate.net |
| Reusability | Up to 4 applications | scirp.org, researchgate.net |
Flow Injection Analysis (FIA) and Flow-Batch Systems
Flow Injection Analysis (FIA) is a versatile and automated analytical technique characterized by the injection of a discrete sample volume into a continuously flowing carrier stream containing a reagent. nih.gov The reaction between the sample and the reagent occurs as the mixture travels through a coil towards a detector. this compound is utilized in FIA systems as a colorimetric reagent for the determination of analytes that can react with it to form a colored product. This approach offers high sample throughput, reduced reagent consumption, and improved reproducibility compared to manual batch methods. nih.gov
FIA systems incorporating pararosaniline have been developed for the analysis of sulfur dioxide (SO₂) and formaldehyde. ufba.brepa.gov For SO₂ determination, the sample is typically introduced into a carrier stream where it reacts with pararosaniline and formaldehyde to form a colored complex, which is then measured spectrophotometrically. mdpi.comepa.gov Gas diffusion units can be integrated into the FIA manifold to separate gaseous analytes like SO₂ from the liquid sample matrix, thereby enhancing selectivity and minimizing interferences from the sample matrix, which is particularly useful for complex samples like wine. mdpi.comresearchgate.net
While the term "flow-batch" system is less common, it generally refers to systems that combine features of both flow and batch analysis. The broader category of flow analysis, including FIA and Sequential Injection Analysis (SIA), leverages pararosaniline for automated, rapid analyses. researchgate.net In SIA, for instance, precise volumes of sample and reagents are sequentially aspirated into a holding coil and then propelled to the detector, offering high precision and flexibility. These flow-based systems are well-suited for process monitoring and routine quality control in various industries.
Table 2: Application of Pararosaniline in Flow Injection Analysis (FIA) Systems
| Analyte | Sample Matrix | Principle | Detection Method | Reference |
| Sulfur Dioxide (SO₂) (as sulfite) | Wine, Atmosphere | Reaction with pararosaniline and formaldehyde to form a colored complex. Gas diffusion is often used for separation. | Spectrophotometry | mdpi.com, epa.gov |
| Formaldehyde | Alcoholic Beverages | Reaction with pararosaniline-bisulfite (Schiff reagent) to produce a colored species. | Spectrophotometry | ufba.br |
| Formaldehyde | General | Formation of a stable dichlorosulfitomercurate complex, followed by reaction with pararosaniline and formaldehyde. | Colorimetry | epa.gov |
| Ammonia / Ammonium | Bioprocess samples | Gas diffusion into a pararosaniline-containing acceptor stream. | Spectrophotometry |
Role as a Derivatization Reagent in Complex Sample Analysis
Derivatization is a chemical modification technique used to convert an analyte into a new compound (a derivative) that has properties more suitable for analysis by a particular method. mdpi.combohrium.com this compound serves as an effective derivatization reagent, primarily in spectrophotometric analysis, due to its ability to react with specific functional groups, notably aldehydes and sulfites, to produce intensely colored derivatives. ufba.brepa.gov This reaction significantly enhances detection sensitivity and selectivity, allowing for the quantification of target analytes in complex matrices where direct measurement would be difficult due to low concentrations or interferences. mdpi.combohrium.com
The most well-known application of pararosaniline as a derivatization reagent is the West-Gaeke method for the determination of sulfur dioxide (SO₂). epa.gov In this method, SO₂ from an air sample is absorbed in a solution of potassium tetrachloromercurate, forming a stable dichlorosulfitomercurate complex. This complex then reacts with pararosaniline and formaldehyde to form a intensely colored pararosaniline methyl sulfonic acid, which is measured colorimetrically. epa.gov This principle has been adapted for the analysis of free sulfites in complex samples like wine. mdpi.comresearchgate.net
Similarly, pararosaniline is used for the derivatization of formaldehyde. ufba.brcdc.gov The reaction, often involving a bisulfite adduct, forms a colored product that can be readily quantified. ufba.br This has been applied to the analysis of formaldehyde in various samples, including food, beverages, and air. cdc.govnih.govepa.gov The high molar absorptivity of the resulting derivatives makes these methods highly sensitive. While other derivatization agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) are more common for chromatographic analysis of aldehydes, the pararosaniline method remains a simple and effective spectrophotometric alternative. mdpi.comresearchgate.net
Table 3: Examples of Pararosaniline as a Derivatization Reagent in Complex Sample Analysis
| Analyte | Sample Matrix | Derivatization Reaction | Analytical Method | Reference |
| Sulfur Dioxide | Ambient Air | Forms dichlorosulfitomercurate complex, then reacts with pararosaniline and formaldehyde. | Spectrophotometry / Colorimetry | epa.gov |
| **Free Sulfite (SO₂) ** | Wine | Reacts with pararosaniline and formaldehyde to form a colored adduct. | Spectrophotometry | researchgate.net, mdpi.com |
| Formaldehyde | Food, Alcoholic Beverages, Air | Reacts with pararosaniline-bisulfite (Schiff reagent). | Spectrophotometry | ufba.br, epa.gov |
| Aldehydes (general) | Various | Reaction with pararosaniline-bisulfite. | Spectrophotometry | ufba.br |
Applications of Pararosaniline Acetate in Diverse Research Disciplines
Histochemical and Cytochemical Staining Techniques
Pararosaniline acetate (B1210297) is a cornerstone in various staining techniques that are fundamental to histology and cytology. Its ability to impart a distinct color to specific cellular structures makes it an invaluable tool for microscopic examination.
Staining of Tissues and Cellular Structures for Microscopic Examination
Pararosaniline acetate is widely used in histology and microbiology for staining tissues and cells, which enhances their visibility under a microscope. chemimpex.com This is crucial for both medical research and diagnostics. chemimpex.com The dye is a key component of basic fuchsin, which is utilized in various staining protocols. biocompare.comsigmaaldrich.com For instance, it is a component in the Periodic Acid-Schiff (PAS) stain, which is used to detect polysaccharides like glycogen, and in the Feulgen stain for DNA. biocompare.combiognost.com The staining process with basic dyes like pararosaniline involves their positively charged ions binding to negatively charged molecules within the cell, such as nucleic acids and many proteins. cattheni.edu.in This interaction allows for the detailed visualization of cellular morphology and the distribution of these macromolecules. cattheni.edu.inmorphisto.de Methanolic solutions of pararosaniline are particularly effective as they allow the dye to penetrate deep into cellular structures, improving contrast and enabling precise histological examination. morphisto.de
Specificity in Microbiological Staining: Bacterial and Fungal Structures
In the realm of microbiology, this compound plays a critical role in differentiating and identifying various microorganisms. chemimpex.com It is a component of stains used for acid-fast bacteria, such as Mycobacterium tuberculosis, the causative agent of tuberculosis. biocompare.combiognost.com The Ziehl-Neelsen staining method, a differential stain, utilizes basic fuchsin (containing pararosaniline) to stain acid-fast bacteria red. biocompare.commorphisto.de
Pararosaniline is also integral to flagella staining. cattheni.edu.inlumenlearning.com Bacterial flagella, being extremely thin, are not visible with a standard light microscope. cattheni.edu.in Flagella staining techniques use a mordant, like tannic acid, to coat and thicken the flagella, which are then stained with pararosaniline, making them observable. cattheni.edu.inlumenlearning.comslideshare.net This allows for the determination of the presence and arrangement of flagella, which is important for bacterial identification. cattheni.edu.inslideshare.net Furthermore, pararosaniline is used in staining fungi, where it helps in the identification of molds based on the shape, production, and arrangement of spores. adarshcollege.in
Application in Enzyme Histochemistry for Localizing Enzymatic Activity
This compound is a key reagent in enzyme histochemistry, a technique used to visualize the location of specific enzyme activities within tissues. nsh.org This is achieved by using a substrate that the enzyme can act upon to produce a product that then reacts with a capturing agent to form a colored precipitate at the site of the enzyme.
A prominent application is in the demonstration of esterase and acid phosphatase activity. nsh.orgquizlet.com For instance, in the alpha-naphthyl acetate esterase stain, the enzyme hydrolyzes alpha-naphthyl acetate. quizlet.com The resulting alpha-naphthol then couples with hexazotized pararosaniline to form an insoluble, brightly colored azo-dye, marking the location of the enzyme. quizlet.comresearchgate.net This method is particularly useful for distinguishing between certain types of muscle atrophy. quizlet.com Similarly, acid phosphatase activity, a marker for lysosomes, is visualized when it hydrolyzes its substrate in the presence of azotized pararosaniline, resulting in a red stain at the sites of activity. nsh.org
The process of preparing hexazotized pararosaniline involves reacting pararosaniline with sodium nitrite (B80452). quizlet.comresearchgate.net This resulting diazonium salt is highly reactive and readily couples with the enzymatic reaction product. researchgate.net These enzyme histochemical techniques are valuable diagnostic tools, for example, in identifying inflammatory cells and studying lymphocyte populations. quizlet.commakhillpublications.co
Interactive Data Table: Enzyme Histochemistry Applications of Pararosaniline
| Enzyme | Substrate | Coupling Agent | Resulting Color | Application |
| Nonspecific Esterase | α-naphthyl acetate | Hexazotized pararosaniline | Dark red-brown | Differentiating myopathy and neuropathy. quizlet.com |
| Acid Phosphatase | Naphthol AS-BI phosphoric acid | Azotized pararosaniline | Red | Staining lysosomes and indicating inflammatory cells. nsh.orgquizlet.com |
Mechanisms of Staining with Sulfated Mucopolysaccharides
The staining of sulfated mucopolysaccharides by basic dyes in the presence of metal salts is a highly specific histochemical method. researchgate.net While aqueous solutions of basic dyes stain various tissue components, the addition of aluminum sulphate to the dye solution results in a highly specific staining reaction for sulfated mucopolysaccharides. researchgate.net The mechanism likely involves the formation of a stable complex between the sulfate (B86663) groups of the mucopolysaccharides, the metallic ion (acting as a mordant), and the dye. researchgate.net The strong acidic nature of the sulfate groups is crucial for this specific and stable binding. researchgate.net
This principle is utilized in techniques like the Alcian blue staining method, which can differentiate between sulfated and non-sulfated acid mucopolysaccharides based on the pH of the staining solution. microscopist.co.uk Safranin, another basic dye, is known to bind to the highly sulfated glycosaminoglycans like heparin found in the granules of connective tissue mast cells. nih.gov The interaction between the negatively charged sulfate groups of the glycosaminoglycans and the positively charged dye molecules results in a metachromatic staining, where the stained structure appears in a different color from the dye solution itself. nih.gov
Environmental Analytical Chemistry and Monitoring
Beyond its biological applications, this compound serves as a valuable reagent in environmental analytical chemistry for the detection and monitoring of various pollutants. chemimpex.com
Detection of Pollutants in Water Quality Assessment
Pararosaniline is utilized in methods for assessing water quality by detecting specific pollutants. chemimpex.combiognost.com A well-established application is the spectrophotometric determination of sulfur dioxide and sulfites in water and air. nih.govacs.org The method is based on the reaction of sulfur dioxide with pararosaniline and formaldehyde (B43269), which forms a colored product. acs.orgeuropa.eu The intensity of the color, measured with a spectrophotometer, is proportional to the concentration of the pollutant. acs.org
More recently, innovative sensor technologies have been developed using pararosaniline for environmental monitoring. For instance, colorimetric sensor strips have been created by immobilizing pararosaniline on cellulose (B213188) nanofibrous membranes for the detection of trace levels of formaldehyde in the air. researchgate.net These strips exhibit a distinct color change from light pink to purple in the presence of formaldehyde, allowing for rapid, portable, and sensitive detection. researchgate.net This technology offers a low-cost and equipment-free method for monitoring air quality in various settings. researchgate.netmdpi.com Similarly, pararosaniline has been incorporated into copolymers for the high-uptake removal of the carcinogenic dye from water. researchgate.net
Material Science Research and Dye Formulation
In material science, this compound is significant both as a manufactured product and as a model compound for studying environmental remediation processes.
This compound is a key component in the manufacturing of vibrant magenta dyes. chemimpex.com It is widely used for coloring materials such as textiles, leather, and paper. nih.govchemimpex.com A notable application is the dyeing of polyacrylonitrile (B21495) fibers. wikipedia.org Its chemical structure provides excellent color stability and fastness, which are critical properties for durable end products. chemimpex.com Research in this area focuses on its role as a primary ingredient, ensuring quality and performance in various dye formulations. chemimpex.com Its use extends to the production of inks and the coloring of waxes and glass. nih.gov
The presence of dyes like pararosaniline in industrial wastewater is a significant environmental concern, prompting research into effective removal methods. Pararosaniline hydrochloride (also known as Basic Red 9), a salt form of the dye, is frequently used as a model pollutant to investigate the efficacy of new adsorbent materials. acs.orgnih.gov
One study demonstrated that conjugated copolymers containing carbazole (B46965) exhibit an outstanding ability to adsorb pararosaniline from aqueous solutions, achieving a maximum adsorption capacity (q_m) of 483.09 mg per gram of material. acs.orgnih.gov The adsorption mechanism was found to follow a pseudo-second-order kinetic model, and the material showed excellent reusability, retaining 93% of its adsorption efficiency after six cycles. acs.orgnih.gov
Another investigation focused on a resin with maleic acid and glycine (B1666218) motifs, described as a cross-linked polyzwitterionic acid (CPZA). nih.gov This material showed a high affinity for pararosaniline, with the dye uptake increasing significantly as the pH was raised from 3.0 to 6.4. nih.gov The adsorption process was best described by pseudo-second-order kinetics and the Elovich model, which suggests the mechanism is chemisorption and essentially irreversible. nih.gov Research using extractive-free sugarcane bagasse as a low-cost adsorbent also showed favorable uptake of pararosaniline, fitting well with Langmuir and Freundlich isotherm models and pseudo-second-order kinetics. researchgate.net
Table 2: Performance of Adsorbent Materials for Pararosaniline Removal
| Adsorbent Material | Maximum Adsorption Capacity (q_m) | Kinetic Model | Isotherm Model | Reference |
|---|---|---|---|---|
| Carbazole-Containing Conjugated Copolymers | 483.09 mg/g | Pseudo-second-order | Langmuir, Freundlich | acs.orgnih.gov |
| Cross-linked Polyzwitterionic Acid (CPZA) Resin | 248 mg/g | Pseudo-second-order, Elovich | Not specified | nih.gov |
Biochemical and Molecular Biology Research Tool Development
This compound's reactivity has been harnessed to create tools for fundamental research in biochemistry and molecular biology, enabling the study of enzymes and genetic processes.
Pararosaniline and its derivatives are valuable for probing enzyme activity through several mechanisms. It has been identified as a reversible, linear inhibitor of horse butyrylcholinesterase (BChE), demonstrating its utility in direct enzyme inhibition studies. sigmaaldrich.com
More commonly, it is used in chromogenic assays to detect the products of enzymatic reactions. As a key component of Schiff's reagent, pararosaniline provides a colorimetric test for aldehydes. wikipedia.orgnih.gov This can be applied to measure the activity of enzymes that produce an aldehyde. For example, it has been used in an in vivo assay to determine the O-dealkylation activity of daidzein (B1669772) hydroxylase by detecting the formaldehyde produced. acs.org The reaction involves the formation of a Schiff's base between the dye and the aldehyde, which is then trapped to form a colored adduct. nih.gov
In another application, a modified form, hexazotized pararosaniline, serves as a coupling agent in a quantitative assay for α-naphthyl acetate esterases (ANAE). researchgate.net In this simultaneous coupling method, the α-naphthol released by esterase activity reacts with the hexazotized pararosaniline. The resulting azo dye has a maximum absorbance at 425 nm, and its concentration, measured spectrophotometrically, is linearly related to the enzyme concentration. researchgate.net This allows for the biochemical characterization and quantification of esterase activity in tissue homogenates. researchgate.net
Recent research has identified pararosaniline as a significant tool in genetic and developmental biology, using the nematode Caenorhabditis elegans as a model organism. nih.govnih.gov In a large-scale chemical screen of the ToxCast library, pararosaniline hydrochloride was identified as a potent modifier of pre-messenger RNA (mRNA) splicing. nih.govresearchgate.net The study utilized a fluorescent in vivo splicing reporter in C. elegans to detect chemicals that induce splicing defects. nih.govcore.ac.uk
Subsequent physiological assays revealed that exposure to pararosaniline is detrimental to the development, reproduction, and lifespan of C. elegans. nih.govnih.gov At the molecular level, gene expression analysis showed that pararosaniline activates the oxidative stress response and alters the expression of key genes that regulate RNA splicing. nih.govresearchgate.net Further investigation through a targeted RNA interference (RNAi) screen discovered that inhibiting protein translation can suppress the RNA splicing defect caused by pararosaniline and protect the organism from its long-term toxicity. nih.gov This work establishes pararosaniline as a novel chemical probe for studying the complex interplay between environmental stress, RNA metabolism, and organismal health. nih.gov
Application in Marking Biological Specimens for Research (e.g., insect spermatophores)
This compound has been identified as an effective vital stain for marking internal structures in insects for research purposes, particularly for tracking the transfer and fate of spermatophores. In extensive screening studies of various water-soluble vital stains, this compound was among a select few that successfully marked the spermatophores of insects. researchgate.netresearchgate.net
One notable study focused on the tobacco hornworm, Manduca sexta, evaluated over 60 different stains for their ability to mark spermatophores when administered to adult moths. researchgate.net The research found that while methods like feeding or injection were viable, injection into the haemocoel was the more efficient technique for delivering the stain. researchgate.netresearchgate.net From this large-scale screening, only four dyes proved effective in staining the spermatophore. researchgate.netresearchgate.net This research highlights the specificity required for such biological markers and establishes this compound as a viable tool for reproductive studies in insects. researchgate.netresearchgate.net
Table 1: Effective Dyes for Staining Manduca sexta Spermatophores
| Dye |
|---|
| This compound |
| Pararosaniline hydrochloride |
| Rhodamine B |
| Methylene (B1212753) blue chloride |
Data sourced from studies on staining insect spermatophores. researchgate.netresearchgate.net
Biophotonic Compositions and Chromophore Interactions
The utility of this compound in biophotonics is rooted in its properties as a chromophore, the part of a molecule responsible for its color. It is a component of Basic Fuchsin and functions as a dye that can be used in various biological staining and detection applications. sigmaaldrich.comsigmaaldrich.comnih.gov Its interaction with light and biological molecules makes it a subject of interest in biophotonic research, which involves the use of light-based technologies to study biological systems.
Pararosaniline is listed among various chromophores and fluorescent probes used in compositions designed to alter or investigate the structure and function of chromatin. google.com In the context of biophotonics, it is also used in kinetic spectrophotometric methods. deakin.edu.au For instance, a method was developed to study the reaction between pararosaniline and sodium sulphite, where the formation of a stable complex leads to a distinct change in absorbance at 540 nm. deakin.edu.au Such kinetic studies are fundamental in understanding molecular interactions.
The specific spectral properties of this compound are critical for its application as a chromophore. Its maximum absorbance (λmax) is a key characteristic used in quantitative analysis. sigmaaldrich.com
Table 2: Spectral Properties of this compound
| Property | Value | Conditions |
|---|---|---|
| Maximum Absorbance (λmax) | 545 nm | |
| Molar Extinction Coefficient (ε) | ≥78000 | at 543-549 nm in ethanol: water (1:1) at 0.004% |
| Molar Extinction Coefficient (ε) | ≥16000 | at 286-292 nm in ethanol: water (1:1) at 0.004% |
| Molar Extinction Coefficient (ε) | ≥11000 | at 235-241 nm in ethanol: water (1:1) at 0.004% |
Data sourced from manufacturer's specifications. sigmaaldrich.com
Furthermore, pararosaniline is employed as a diazonium dye in enzyme histochemistry for labeling specific enzymes like chloroacetate (B1199739) esterase in mast cells. nih.gov This application relies on the chromogenic reaction of the dye to visualize enzyme activity, a principle that bridges histology with biophotonic detection techniques. nih.gov
Historical and Theoretical Trajectories in Pararosaniline Acetate Research
Evolution of Pararosaniline Acetate's Role in Scientific Staining and Chemical Reagent Development
Pararosaniline acetate (B1210297), a key member of the triarylmethane dye family, has played a pivotal and evolving role in the advancement of scientific staining and chemical analysis. Its journey from a component of a general dye mixture to a purified and essential reagent underscores its significance in various scientific disciplines.
Initially, pararosaniline was a principal component of "basic fuchsin," a mixture of triarylmethane dyes. researchgate.netwikipedia.org The composition of basic fuchsin could vary, impacting its performance in specific applications. researchgate.net Over time, the importance of pararosaniline as the key active component for many staining procedures was recognized, leading to the availability of purified pararosaniline salts, including the acetate form. chemimpex.com
One of the earliest and most significant applications of pararosaniline was in the development of the Schiff reagent . wikipedia.orgquora.com Formulated by Hugo Schiff in the 1860s, this reagent provided a colorimetric test for the detection of aldehydes. wikipedia.orgnih.govbiologicalstaincommission.org The reaction involves the decolorization of pararosaniline with sulfurous acid, which is then restored to a characteristic magenta or purple color in the presence of an aldehyde. wikipedia.orgbiologicalstaincommission.org Pararosaniline is considered the only component of basic fuchsin suitable for creating a stable and effective Schiff's reagent. wikipedia.org
This fundamental reaction paved the way for the development of crucial histochemical techniques. In 1924, Robert Feulgen and H. Rossenbeck utilized the Schiff reagent in the Feulgen reaction to specifically stain DNA in cell nuclei. biologicalstaincommission.orgnih.gov This method involves the acid hydrolysis of DNA to unmask aldehyde groups in the deoxyribose sugars, which then react with the Schiff reagent to produce a distinct purple color. nih.gov The Feulgen reaction was a groundbreaking development, allowing for the specific localization and, later, the quantification of DNA within cells. nih.gov
Beyond the nucleus, this compound found a critical role in microbiology, particularly in the staining of delicate bacterial structures. The Leifson flagella stain , developed in 1930, utilizes a mixture of this compound and hydrochloride, along with tannic acid as a mordant, to visualize bacterial flagella. slideshare.netstudymicrobio.comasm.org The dye and mordant form a colloidal precipitate that coats the thin flagella, increasing their diameter and making them visible under a light microscope. asm.org This technique has been instrumental in the characterization and identification of motile bacteria. studymicrobio.comasm.org
The applications of this compound have continued to expand within histology and cytology. It is a component in various staining procedures for visualizing cellular structures and is used in the periodic acid-Schiff (PAS) test to detect carbohydrates. chemimpex.combiologicalstaincommission.org Its versatility also extends to analytical chemistry, where it is used as a reagent in spectrophotometric methods. chemimpex.com
The following table summarizes the key historical developments in the application of this compound:
| Year | Development | Scientist(s) | Significance |
| 1860s | Development of the Schiff test for aldehydes. wikipedia.orgnih.govbiologicalstaincommission.org | Hugo Schiff | Provided a fundamental chemical test for aldehydes, laying the groundwork for future histochemical applications. wikipedia.orgbiologicalstaincommission.org |
| 1924 | Introduction of the Feulgen reaction for DNA staining. biologicalstaincommission.orgnih.gov | Robert Feulgen & H. Rossenbeck | Enabled the specific visualization and localization of DNA within cell nuclei for the first time. nih.gov |
| 1930 | Development of the Leifson stain for bacterial flagella. studymicrobio.comasm.org | E. Leifson | Allowed for the visualization of thin bacterial flagella, aiding in the identification and characterization of motile bacteria. studymicrobio.comasm.org |
Theoretical Advancements in Understanding Triarylmethane Dye Chromophores
The vibrant color of this compound and its characteristic color change in the Schiff reaction are intrinsically linked to the electronic structure of its chromophore. Understanding the theoretical basis of this chromophore has been a subject of scientific inquiry for over a century.
Pararosaniline belongs to the family of triarylmethane dyes, which are characterized by a central carbon atom attached to three aromatic rings. nih.gov The color of these dyes arises from a delocalized π-electron system that extends across the three rings, allowing for the absorption of light in the visible spectrum. wikipedia.org
The mechanism of the Schiff reaction, central to many of pararosaniline's applications, has been a particular focus of theoretical investigation. The initial step involves the reaction of pararosaniline with sulfurous acid (or a bisulfite salt), which leads to the "decolorization" of the dye. wikipedia.org This occurs because a sulfonic acid group attaches to the central carbon atom of the dye, disrupting the conjugated π-system and eliminating its ability to absorb visible light. wikipedia.orgbiologicalstaincommission.org
The subsequent reaction with an aldehyde, which restores the color, was the subject of considerable debate. An early theory, proposed by Wieland and Scheuing in 1921, suggested the formation of N-sulfinic acid groups on the aromatic amines, which then reacted with the aldehyde. wikipedia.orgnih.gov However, this theory has been superseded by a more evidence-based mechanism.
The currently accepted mechanism, supported by substantial NMR evidence, posits that the free aromatic amine groups of the decolorized Schiff reagent react with the aldehyde to form an unstable intermediate. wikipedia.org This intermediate then rearranges, leading to the regeneration of the conjugated π-system and the characteristic magenta color. The final colored product is an α-anilinoalkylsulfonic acid adduct.
The evolution of the understanding of the Schiff reaction mechanism is outlined below:
| Period | Proposed Mechanism | Key Features | Status |
| Early 20th Century | N-Sulfinic Acid Theory wikipedia.orgnih.gov | Reaction at the aromatic amine groups to form N-sulfinic acids, followed by reaction with the aldehyde. wikipedia.org | Superseded |
| Mid-20th Century to Present | α-Anilinoalkylsulfonic Acid Adduct Formation wikipedia.org | Reaction of the free amine groups with the aldehyde, leading to the restoration of the chromophore's conjugated system. wikipedia.org | Currently Accepted |
This refined understanding of the chromophoric changes at a molecular level has been crucial for optimizing staining protocols and developing new applications for pararosaniline-based reagents.
Influential Methodological Innovations Driven by this compound
The unique properties of this compound have not only made it a staple in established staining methods but have also driven the development of new and innovative scientific techniques. Its strong and stable color, coupled with its specific reactivity, has been leveraged to create novel analytical tools.
One notable innovation is the development of a combined DNA-protein stain , Feulgen-Pararosanilin(SO2) Light Green. nih.gov This method allows for the simultaneous visualization and quantification of both DNA and protein within the same cell. The Feulgen reaction with pararosaniline stains the DNA magenta, while Light Green counterstains the proteins. nih.gov This dual-staining technique provides a more comprehensive picture of the cellular composition and has been applied to the study of cervical cells and other tissues. nih.gov
More recently, the classic Schiff reaction, with pararosaniline as its core component, has been adapted for modern analytical platforms. A novel method utilizes smartphone-based digital imaging to detect formaldehyde (B43269) as an adulterant in milk. biologicalstaincommission.org In this application, the Schiff reagent reacts with formaldehyde in the milk sample, producing the characteristic color change. The intensity of this color can then be accurately measured using the camera of a smartphone, providing a rapid, portable, and cost-effective method for food safety analysis. biologicalstaincommission.org
These examples demonstrate how the fundamental chemistry of this compound continues to inspire methodological innovations, extending its utility from the traditional laboratory bench to field-based diagnostics and quantitative analysis.
Future Directions and Emerging Research Frontiers for Pararosaniline Acetate
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The traditional synthesis of pararosaniline and other triarylmethane dyes is undergoing a significant transformation, driven by the principles of green chemistry. Researchers are actively exploring more efficient and environmentally benign synthetic methodologies to replace conventional processes that often involve harsh reagents and generate substantial waste.
A promising approach involves the use of deep eutectic solvents (DESs). For instance, a study demonstrated the effective use of a choline (B1196258) chloride-zinc chloride ([ChCl][ZnCl₂]) mixture as both a catalyst and a green reaction medium for the Baeyer condensation of benzaldehydes with N-substituted anilines to produce triarylmethane derivatives. sioc-journal.cn This method not only offers high para-selectivity but also allows for the recycling of the solvent-catalyst system without a significant loss of activity. sioc-journal.cn
Microwave-assisted organic synthesis (MAOS) is another area gaining traction for the synthesis of triarylmethane dyes. researchgate.net This technique can significantly reduce reaction times and improve yields compared to traditional heating methods. researchgate.net The development of solvent-free synthesis conditions, such as the one-pot synthesis of 4,4′-diaminotriarylmethanes using antimony trichloride (B1173362) as a catalyst, further contributes to the sustainability of these processes. beilstein-journals.org
Future research in this area will likely focus on:
The design of novel catalysts, including nanocatalysts, to enhance reaction efficiency and selectivity. mdpi.com
The exploration of bio-based starting materials to reduce reliance on petrochemical feedstocks.
The optimization of reaction conditions to minimize energy consumption and waste generation.
Table 1: Comparison of Synthetic Routes for Triarylmethane Dyes
| Synthetic Method | Key Advantages | Catalyst/Medium | Reported Yields |
|---|---|---|---|
| Conventional Synthesis | Well-established procedures | Strong acids (e.g., H₂SO₄, HCl) | Variable |
| Deep Eutectic Solvents (DESs) | Green solvent, catalyst recyclability, high selectivity | [ChCl][ZnCl₂] | Good to excellent sioc-journal.cn |
| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, improved yields | Various catalysts | Often higher than conventional methods researchgate.net |
| Solvent-Free Synthesis | Reduced solvent waste, simplified workup | SbCl₃ | Good to excellent beilstein-journals.org |
| Grignard Reaction | Versatile for creating C-C bonds | Grignard reagents (e.g., from 4-bromo-N,N-dimethylaniline) | Suitable for laboratory scale acs.org |
Deeper Elucidation of Molecular Recognition and Binding Mechanisms in Biological Systems
Understanding how pararosaniline acetate (B1210297) interacts with biological macromolecules is crucial for both its application in histochemistry and for assessing its potential biological effects. Recent studies have employed a combination of spectroscopic techniques and computational methods to investigate these interactions in detail.
For example, the binding of pararosaniline to bovine serum albumin (BSA), a model protein, has been studied to understand the transport and potential toxicity of the dye within the body. researchgate.net These studies have revealed that the interaction is spontaneous and primarily driven by hydrophobic forces, with the dye binding to specific subdomains of the protein without causing major structural changes. researchgate.net
Furthermore, the interaction of pararosaniline and related triphenylmethane (B1682552) dyes with amyloid-β (Aβ) trimers, which are implicated in Alzheimer's disease, has been investigated. nih.gov While pararosaniline itself did not show significant binding, this line of research highlights the potential for designing triphenylmethane-based probes for detecting specific protein aggregates. nih.gov The formation of azo dyes from hexazonium pararosaniline with naphthol released by enzymatic activity is a well-established principle in enzyme histochemistry, where the resulting dyes are noted for their insolubility and firm binding to tissues at the site of enzyme activity. researchgate.net
Future research will likely focus on:
Investigating the binding of pararosaniline to a wider range of biological targets, including nucleic acids and specific enzymes. researchgate.net
Utilizing advanced techniques like surface-enhanced Raman spectroscopy (SERS) to study binding events at the single-molecule level.
Exploring the potential of pararosaniline derivatives as targeted therapeutic or diagnostic agents.
Integration into Advanced Microfluidic and Miniaturized Analytical Devices
The development of portable and low-cost analytical devices is a major trend in chemical sensing, and pararosaniline acetate is being explored as a key component in such systems. Its colorimetric properties make it well-suited for use in sensors for detecting various analytes, particularly formaldehyde (B43269).
Researchers have successfully immobilized pararosaniline on various substrates, including cation-exchange resins and cellulose (B213188) nanofibers, to create sensitive and selective sensors. psu.edursc.org For instance, electrospun cellulose nanofibrous membranes functionalized with pararosaniline have been shown to detect formaldehyde at levels below regulatory limits, with a rapid response time and a distinct color change visible to the naked eye. researchgate.net These materials benefit from a high surface area and porosity, which enhances their sensing performance. researchgate.net
Microfluidic devices, often referred to as "lab-on-a-chip" systems, offer a platform for integrating sample handling, reaction, and detection into a single, miniaturized device. googleapis.comresearchgate.net Pararosaniline-based chemistries are being adapted for these platforms to enable the on-line and continuous monitoring of environmental pollutants like formaldehyde and sulfur dioxide. researchgate.netresearchgate.net
Emerging research in this area includes:
The development of paper-based analytical devices (µPADs) for simple and cost-effective point-of-care or field-based analysis. aip.org
The integration of pararosaniline-based sensors with smartphone technology for quantitative data acquisition and analysis. researchgate.net
The fabrication of sensor arrays using pararosaniline and other dyes for the simultaneous detection of multiple analytes. nih.gov
Exploration of New Applications in Emerging Scientific Disciplines
Beyond its traditional uses, this compound is finding applications in a variety of cutting-edge scientific fields. Its unique chemical and physical properties are being harnessed for new and innovative purposes.
In the field of materials science, pararosaniline has been used to create novel functional materials. For example, it has been intercalated into montmorillonite (B579905) clay to produce organophilic powders for the development of latent fingerprints on non-porous surfaces. researchgate.net Additionally, a thermally stable carbocationic covalent organic network (CON) has been synthesized from pararosaniline hydrochloride, resulting in a nanoporous material with a high surface area and potential applications in gas storage and separation. researchgate.net
The photophysical properties of pararosaniline are also being explored. For instance, the incorporation of pararosaniline leucohydroxide moieties into a poly(L-glutamic) membrane resulted in a material that exhibits a reversible conformational change upon UV irradiation, demonstrating its potential for use in light-responsive systems. mdpi.com
Future applications could emerge in areas such as:
Forensic Science: Development of more sensitive and versatile fingerprinting powders. researchgate.net
Nanotechnology: Synthesis of novel nanomaterials with tailored optical and electronic properties.
Smart Materials: Creation of materials that can respond to external stimuli like light or pH for applications in drug delivery and sensing. mdpi.com
Predictive Modeling of this compound Behavior and Interactions
Computational chemistry and molecular modeling are becoming indispensable tools for understanding and predicting the behavior of chemical compounds. These methods offer insights that can guide experimental work and accelerate the discovery of new applications for this compound.
Density functional theory (DFT) and other quantum mechanical methods are being used to investigate the electronic structure, vibrational spectra, and reactivity of pararosaniline and its derivatives. beilstein-journals.org These calculations can help to elucidate reaction mechanisms and predict the properties of novel compounds before they are synthesized.
Molecular docking and molecular dynamics (MD) simulations are employed to study the interactions of pararosaniline with biological molecules, as mentioned earlier. researchgate.net These simulations provide a detailed, atomistic view of the binding process, revealing the key intermolecular forces and conformational changes involved. researchgate.net
Furthermore, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models are being developed to predict the biological activity and physical properties of pararosaniline and related compounds based on their molecular structure. mdpi.com These models can be used to screen large virtual libraries of compounds and identify promising candidates for specific applications.
Future directions in predictive modeling include:
The development of more accurate and efficient computational methods for modeling complex systems.
The integration of computational and experimental data to build more robust and predictive models.
The application of machine learning and artificial intelligence to accelerate the design and discovery of new pararosaniline-based materials and technologies.
Q & A
Q. What are the standard protocols for preparing pararosaniline acetate reagents in histochemical staining?
this compound is commonly used as a chromogenic agent in histochemical assays. A standard protocol involves:
- Reagent preparation : Dissolve 0.448 g of this compound in 67.5 ml concentrated HCl, then dilute to 250 ml with distilled water .
- Hexazotization : Mix equal volumes of pararosaniline solution and 4% sodium nitrite immediately before use to form reactive diazonium ions, critical for coupling with substrates like α-naphthyl acetate .
- Buffer compatibility : Use pH 5.0–6.3 buffers (e.g., sodium acetate or phosphate) to stabilize the reaction medium .
Q. What precautions are necessary when handling and storing this compound?
- Storage : Store in airtight containers at room temperature, protected from light, as the compound is light-sensitive and degrades in acidic conditions .
- Stability : Prepare hexazotized pararosaniline fresh every 24 hours due to its instability .
- Safety : Avoid inhalation or skin contact; use fume hoods when handling concentrated HCl during reagent preparation .
Q. How is this compound utilized in fluorescence-based amino acid quantification assays?
this compound serves as a fluorophore in kits for detecting free amino acids. Methodologically:
- Substrate coupling : It reacts with primary amines under acidic conditions, forming fluorescent adducts measurable at specific excitation/emission wavelengths .
- Interference control : Pre-treatment steps (e.g., protein precipitation) are required to minimize background noise .
Advanced Research Questions
Q. How can researchers optimize pararosaniline-based TRAP staining for bone tissue sections?
Tartrate-resistant acid phosphatase (TRAP) staining for osteoclasts requires:
- Incubation optimization : Adjust incubation time (30–60 min at 37°C) and substrate concentration (2% naphthol AS-BI phosphate) to balance signal intensity and background .
- Counterstaining : Use Mayer’s hematoxylin for 2–5 min to enhance nuclear contrast without over-staining .
- Validation : Compare with negative controls (e.g., tartrate-free buffers) to confirm TRAP-specific activity .
Q. What strategies mitigate interference from metal ions in gold detection using this compound?
In spot tests for gold ions:
- Sample pre-treatment : Extract gold from aqueous matrices using ethyl acetate in 10% HCl to isolate it from interfering ions (e.g., Pd²⁺, Fe³⁺) .
- Masking agents : Add tetrasodium pyrophosphate (pH 7.0) to sequester palladium without affecting gold-pararosaniline complex formation .
- Sensitivity enhancement : Use Schleicher & Schüll No. 595 filter paper to concentrate the reagent, improving detection limits to 0.1 µg .
Q. How does the choice of coupling agents affect esterase detection sensitivity in cytochemical assays?
- Hexazotized pararosaniline vs. Fast Garnet GBC : Hexazotized pararosaniline provides higher electron density for electron microscopy but requires precise pH control (5.0–5.5). Fast Garnet GBC offers faster coupling but lower resolution .
- Substrate specificity : α-Naphthyl butyrate yields stronger monocyte esterase signals than acetate derivatives, reducing non-specific staining .
Q. How can researchers validate this compound’s specificity in butyrylcholinesterase (BChE) inhibition studies?
- Kinetic assays : Measure BChE activity using substrates like butyrylthiocholine iodide, with and without this compound, to determine IC₅₀ values .
- Reversibility testing : Dialyze inhibitor-enzyme complexes to assess recovery of enzymatic activity, confirming reversible inhibition .
- Cross-reactivity checks : Test against acetylcholinesterase (AChE) to ensure selectivity for BChE .
Methodological Considerations for Data Contradictions
Q. How to address variability in reported incubation times for TRAP staining protocols?
Discrepancies in incubation times (e.g., 30 min vs. 1 hour) arise from differences in tissue fixation or substrate batches. Researchers should:
- Standardize fixation : Use 4% PFA with EDTA decalcification for consistent tissue permeability .
- Pilot optimization : Conduct time-course experiments with positive/negative controls to establish lab-specific protocols .
Q. Why do hexazotized pararosaniline concentrations vary across spectrophotometric sulfur dioxide assays?
Differences in HCl concentration (e.g., 7% vs. 2N) impact diazonium ion stability. To harmonize results:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
